molecular formula C22H23O3PS B180675 4-(Triphenylphosphonio)butane-1-sulfonate CAS No. 164982-05-2

4-(Triphenylphosphonio)butane-1-sulfonate

Cat. No. B180675
CAS RN: 164982-05-2
M. Wt: 398.5 g/mol
InChI Key: RKQKXPDRWYNUGZ-UHFFFAOYSA-N
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Description

“4-(Triphenylphosphonio)butane-1-sulfonate” is a chemical compound with the empirical formula C22H23O3PS . It is used as a reactant for the synthesis of sulfonyl-functionalized ionic liquids .


Molecular Structure Analysis

The molecular weight of “this compound” is 398.46 g/mol . The InChI string representation of its structure is InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 .


Chemical Reactions Analysis

“this compound” is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 398.5 g/mol, a computed XLogP3-AA of 4.1, no hydrogen bond donors, three hydrogen bond acceptors, seven rotatable bonds, an exact mass of 398.11055276 g/mol, a monoisotopic mass of 398.11055276 g/mol, a topological polar surface area of 65.6 Ų, a heavy atom count of 27, and a formal charge of 0 .

Scientific Research Applications

Nanosized Catalysts in Organic Synthesis

4-(Triphenylphosphonio)butane-1-sulfonate has been utilized in the development of novel nanosized catalysts for organic synthesis. For instance, (Goli-Jolodar, Shirini, & Seddighi, 2016) described the synthesis of a nano-sized N-sulfonic acid catalyst using this compound, which significantly enhanced the yield and speed of organic reactions such as the synthesis of hexahydroquinolines.

Antimicrobial Applications

The antimicrobial properties of derivatives of this compound have been studied. For instance, Fadda, El-Mekawy, & AbdelAal (2016) synthesized and evaluated several derivatives for their antimicrobial and antifungal activities, finding that some compounds, such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, demonstrated high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Solubility Studies and Phase Equilibria

The solubility of zwitterions, including compounds related to this compound, in water has been investigated. Zawadzki & Królikowska (2018) synthesized various zwitterionic compounds and analyzed their solubility and phase behavior in aqueous systems, providing insights into their potential applications in different scientific fields (Zawadzki & Królikowska, 2018).

Catalysis in Organic Synthesis

Various sulfonic acid derivatives, including those related to this compound, have been used as catalysts in the synthesis of organic compounds. Research by Khaligh (2015) demonstrated the efficiency of such catalysts in the synthesis of pyrano[4,3-b]pyran derivatives, highlighting their high yield, clean reaction, and reusability (Khaligh, 2015).

Oxidation Reactions in Organic Chemistry

1,4-Bis(triphenyl phosphonium)butane peroxodisulfate, a compound related to this compound, has been synthesized and used as a reagent for oxidation reactions. It has been found effective in converting alkyl benzenes to acylbenzenes with high yields, indicating its potential in organic synthesis (Badri, Adlu, & Mohammadi, 2015).

Ionic Liquids as Dual Solvent-Catalysts

The reaction of triphenylphosphine with cyclic sultones, including compounds related to this compound, has led to the development of novel ionic liquids that function as solvent-catalysts. These ionic liquids have been applied in various organic reactions, such as Fischer esterification and alcohol dehydrodimerization, offering a combination of solid acid catalyst stability and high liquid acid activity (Cole et al., 2002).

Multicomponent Reaction Catalysis

Derivatives of this compound have been used as catalysts in multicomponent reactions. For example, 4-(1-Imidazolium) butane sulfonate has shown effectiveness in synthesizing imidazoles through multicomponent condensation, offering advantages such as high yields and eco-friendly conditions (Rahman et al., 2012).

Safety and Hazards

“4-(Triphenylphosphonio)butane-1-sulfonate” has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-triphenylphosphaniumylbutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQKXPDRWYNUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465993
Record name 4-(Triphenylphosphonio)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164982-05-2
Record name 4-(Triphenylphosphonio)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl-(4-sulfo-butyl)-phosphonium inner salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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